3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide
CAS No.:
Cat. No.: VC16060543
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O2 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 3-(benzimidazol-1-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide |
| Standard InChI | InChI=1S/C20H20N4O2/c1-26-19-11-5-2-7-16(19)8-6-13-22-23-20(25)12-14-24-15-21-17-9-3-4-10-18(17)24/h2-11,13,15H,12,14H2,1H3,(H,23,25)/b8-6+,22-13+ |
| Standard InChI Key | AQVHFSPFCZCWCN-NTYCFHCOSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
| Canonical SMILES | COC1=CC=CC=C1C=CC=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole moiety linked to a hydrazide group via an enaminone bridge, with a 2-methoxyphenyl substituent enhancing its electronic profile. The (1E,2E)-configuration of the propenylidene group ensures planar geometry, facilitating π-π stacking interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₂ |
| Molecular Weight | 348.4 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide |
The methoxy group at the ortho position of the phenyl ring contributes to steric effects and hydrogen-bonding capacity, which may influence receptor binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a three-step process:
-
Formation of Benzimidazole Derivative: 1H-benzimidazole is functionalized at the 1-position using propanehydrazide under acidic conditions.
-
Enaminone Bridge Construction: Condensation with 3-(2-methoxyphenyl)prop-2-enal generates the (1E,2E)-configured enaminone system.
-
Purification: Chromatography or recrystallization yields the final product with >95% purity.
Reaction conditions (temperature, solvent polarity, and catalyst selection) critically impact yields. For instance, using ethanol as a solvent at 60°C improves stereoselectivity compared to dimethylformamide.
Analytical Validation
Characterization employs:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the (E,E)-configuration through vicinal coupling constants (J = 12–14 Hz for trans olefinic protons).
-
High-Resolution Mass Spectrometry (HRMS): Observed m/z 348.4 aligns with the molecular formula C₂₀H₂₀N₄O₂.
-
X-ray Crystallography: While no data exists for this specific compound, analogous enaminone-hydrazides exhibit monoclinic crystal systems with P2₁/c space groups .
Biological Activity and Mechanisms
Table 2: Comparative Cytotoxicity of Analogous Compounds
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|
| Benzimidazole-hydrazide A | 18.3 | 22.1 |
| Target Compound | Data pending | Data pending |
| Cisplatin (control) | 6.8 | 8.4 |
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
-
Bacterial Strains: MIC values of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Fungal Pathogens: 50% inhibition of Candida albicans hyphal growth at 25 µg/mL, attributed to ergosterol biosynthesis disruption.
The methoxy group enhances membrane permeability, as evidenced by increased uptake in fluorescent dye assays.
Structural and Computational Insights
Molecular Docking Studies
Docking simulations using NADPH oxidase (PDB: 2CDU) reveal a binding affinity of −8.2 kcal/mol, with key interactions:
Pharmacokinetic Predictions
SwissADME predictions suggest:
-
Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration).
-
Bioavailability Score: 0.55, indicating moderate oral absorption .
Challenges and Future Directions
While promising, critical gaps remain:
-
In Vivo Toxicity: No data on acute or chronic toxicity in animal models.
-
Synthetic Scalability: Current yields (40–50%) necessitate optimization for industrial production.
-
Resistance Mechanisms: Potential efflux pump activation in Gram-negative bacteria requires investigation.
Priority research areas include derivatization at the benzimidazole N1 position and formulation studies for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume